molecular formula C26H38N4O2 B15021721 1,1'-Decane-1,10-diylbis[3-(3-methylphenyl)urea]

1,1'-Decane-1,10-diylbis[3-(3-methylphenyl)urea]

Cat. No.: B15021721
M. Wt: 438.6 g/mol
InChI Key: UBZCPDISVDFMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylphenyl)-1-(10-{[(3-Methylphenyl)carbamoyl]amino}decyl)urea is a complex organic compound characterized by the presence of multiple functional groups, including urea and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-1-(10-{[(3-Methylphenyl)carbamoyl]amino}decyl)urea typically involves the reaction of 3-methylphenyl isocyanate with a suitable amine precursor. The reaction conditions often include:

    Solvent: Common solvents used are dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Large-scale batch reactors are used to ensure uniform mixing and reaction completion.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-1-(10-{[(3-Methylphenyl)carbamoyl]amino}decyl)urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the urea and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-(3-Methylphenyl)-1-(10-{[(3-Methylphenyl)carbamoyl]amino}decyl)urea has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-1-(10-{[(3-Methylphenyl)carbamoyl]amino}decyl)urea involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylphenyl)propionic acid
  • 4,4′,4′′-tris (N-3-methylphenyl-N-phenyl-amino)triphenylamine

Uniqueness

3-(3-Methylphenyl)-1-(10-{[(3-Methylphenyl)carbamoyl]amino}decyl)urea is unique due to its specific structural features, which confer distinct reactivity and potential applications compared to similar compounds. Its combination of urea and carbamoyl groups allows for versatile chemical modifications and interactions.

Properties

Molecular Formula

C26H38N4O2

Molecular Weight

438.6 g/mol

IUPAC Name

1-(3-methylphenyl)-3-[10-[(3-methylphenyl)carbamoylamino]decyl]urea

InChI

InChI=1S/C26H38N4O2/c1-21-13-11-15-23(19-21)29-25(31)27-17-9-7-5-3-4-6-8-10-18-28-26(32)30-24-16-12-14-22(2)20-24/h11-16,19-20H,3-10,17-18H2,1-2H3,(H2,27,29,31)(H2,28,30,32)

InChI Key

UBZCPDISVDFMLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCCCCCCCCCCNC(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.